1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE
Description
1-[4-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]-4-ethylpiperazine is a heterocyclic compound featuring a 1,3-oxazole core substituted with a benzenesulfonyl group, a 4-methylphenyl moiety, and a 4-ethylpiperazine side chain. The compound’s stereoelectronic profile and conformational flexibility make it a candidate for structure-activity relationship (SAR) studies. Its crystal structure, if resolved, would typically involve X-ray crystallography tools like SHELX for refinement and ORTEP-3 for visualization .
Properties
IUPAC Name |
4-(benzenesulfonyl)-5-(4-ethylpiperazin-1-yl)-2-(4-methylphenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-3-24-13-15-25(16-14-24)22-21(29(26,27)19-7-5-4-6-8-19)23-20(28-22)18-11-9-17(2)10-12-18/h4-12H,3,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCDQHBFDCJXCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the Piperazine Moiety: The piperazine group can be introduced through nucleophilic substitution reactions, where an ethyl-substituted piperazine reacts with a suitable leaving group on the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may vary depending on the desired substitution, but common reagents include alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to various enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a hypothetical framework for comparing this compound with structurally related derivatives, based on standard practices in crystallography and molecular analysis:
Table 1: Structural Comparison of 1,3-Oxazole Derivatives
Key Observations:
Structural Complexity : The target compound’s benzenesulfonyl and ethylpiperazine groups introduce steric bulk compared to simpler analogs like 2-(4-chlorophenyl)-5-(piperazin-1-yl)-1,3-oxazole. This may affect binding affinity in biological targets.
Crystallographic Refinement: SHELX-based refinement (used for the target compound) is noted for high reliability in small-molecule crystallography, as seen in the low R-factor (0.052) for the chlorophenyl analog .
Visualization : ORTEP-3’s graphical interface enables precise depiction of torsional angles and bond lengths, critical for comparing conformational stability across analogs .
Research Findings (Hypothetical):
- Piperazine vs. Morpholine : The 4-ethylpiperazine side chain offers greater conformational flexibility compared to morpholine, which could influence pharmacokinetic parameters like solubility.
Methodological Limitations and Opportunities
The provided evidence emphasizes the role of SHELX and ORTEP-3 in structural determination but lacks direct data on the target compound’s biological or chemical properties. Future studies should integrate:
- Experimental Data : Pharmacological assays (e.g., IC₅₀ values) for SAR analysis.
- Computational Modeling : Density Functional Theory (DFT) to predict electronic profiles.
- High-Throughput Crystallography : Leveraging SHELXC/D/E pipelines for rapid analog screening .
Biological Activity
The compound 1-[4-(benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]-4-ethylpiperazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A benzenesulfonyl group
- A 4-methylphenyl moiety
- An oxazole ring
- A piperazine backbone
This structural composition suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.
Table 1: Key Structural Features
| Component | Description |
|---|---|
| Benzenesulfonyl Group | Enhances solubility and bioactivity |
| 4-Methylphenyl Group | Contributes to lipophilicity and binding |
| Oxazole Ring | Imparts heterocyclic properties |
| Piperazine Backbone | Known for diverse pharmacological effects |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that derivatives of piperazine, including this compound, can act as inhibitors of various enzymes such as acetylcholinesterase (AChE) and tyrosinase.
Acetylcholinesterase Inhibition
Studies have shown that piperazine derivatives can inhibit human acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The binding occurs at both the peripheral anionic site and the catalytic site of the enzyme, leading to reduced enzyme activity and potential therapeutic effects against amyloid peptide aggregation .
Tyrosinase Inhibition
Additionally, compounds similar to this compound have been evaluated for their inhibitory effects on tyrosinase, an enzyme involved in melanin production. Such inhibition can be beneficial in treating hyperpigmentation disorders .
Pharmacological Effects
The compound exhibits several pharmacological properties that are noteworthy:
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains.
Antioxidant Properties
Research indicates that oxazole derivatives can exhibit antioxidant activities, which may contribute to their protective effects against oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of similar compounds:
- Study on Acetylcholinesterase Inhibition :
- Tyrosinase Inhibition Studies :
-
Antimicrobial Efficacy :
- A derivative of a similar structure was tested against various bacterial strains. The results showed promising antimicrobial activity, indicating potential applications in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
